molecular formula C19H21N5O4S2 B2705938 ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 877638-39-6

ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2705938
CAS RN: 877638-39-6
M. Wt: 447.53
InChI Key: YKPJSRGGPMIUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H21N5O4S2 and its molecular weight is 447.53. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

The compound’s unique structure makes it an interesting candidate for antimicrobial research. Studies have investigated its inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have synthesized derivatives of this compound and evaluated their activity against common pathogens. Further exploration of its mechanism of action and potential synergy with existing antibiotics could lead to novel antimicrobial agents .

Anticancer Activity

Indole derivatives, including our compound of interest, have demonstrated potential as anticancer agents. Researchers have explored their effects on cancer cell lines, focusing on cell growth inhibition, apoptosis induction, and interference with cell signaling pathways. Investigating the specific interactions between this compound and cancer-related proteins may reveal new therapeutic strategies .

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory properties. Our compound’s structure suggests that it may modulate inflammatory pathways. Researchers have studied its impact on cytokine production, immune cell activation, and inflammation-related enzymes. Understanding its molecular targets could lead to the development of anti-inflammatory drugs .

Neuroprotective Potential

Indole derivatives have attracted attention in neurobiology due to their potential neuroprotective effects. Investigations have focused on their ability to enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. Our compound’s unique scaffold may contribute to neuroprotection, making it an exciting area of study .

Antiviral Activity

Given the ongoing global health challenges posed by viral infections, researchers have explored indole-based compounds as potential antiviral agents. Our compound’s structural features suggest it could interfere with viral replication or entry. In vitro and in vivo studies are needed to assess its efficacy against specific viruses .

Drug Delivery Systems

The compound’s complex structure provides opportunities for drug delivery applications. Researchers have functionalized indole derivatives to enhance their solubility, stability, and targeting capabilities. By incorporating this compound into nanocarriers or prodrugs, it may be possible to improve drug delivery to specific tissues or cells .

Mechanism of Action

properties

IUPAC Name

ethyl 2-[[2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S2/c1-2-28-17(27)15-11-6-4-3-5-7-12(11)30-16(15)20-14(26)10-29-19-23-22-18-21-13(25)8-9-24(18)19/h8-9H,2-7,10H2,1H3,(H,20,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPJSRGGPMIUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C4N3C=CC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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